3-[1-(ADAMANTAN-1-YL)ETHYL]-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA
Overview
Description
3-[1-(ADAMANTAN-1-YL)ETHYL]-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA is a complex organic compound characterized by the presence of an adamantane moiety, a sulfamoylphenyl group, and a thiourea linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(ADAMANTAN-1-YL)ETHYL]-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA typically involves multiple steps:
Formation of the Adamantane Derivative: The adamantane moiety is often introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with an appropriate alkyl halide in the presence of a Lewis acid catalyst.
Introduction of the Sulfamoylphenyl Group: The sulfamoylphenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a sulfamoyl chloride reacts with a phenyl derivative under basic conditions.
Formation of the Thiourea Linkage: The final step involves the reaction of the intermediate compounds with thiourea under mild conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
3-[1-(ADAMANTAN-1-YL)ETHYL]-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or thiols.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or thiols.
Scientific Research Applications
3-[1-(ADAMANTAN-1-YL)ETHYL]-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including antiviral, antibacterial, and anticancer activities.
Industry: Utilized in the development of advanced materials and coatings due to its unique structural properties.
Mechanism of Action
The mechanism of action of 3-[1-(ADAMANTAN-1-YL)ETHYL]-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may affect signaling pathways, leading to changes in cellular processes such as proliferation, apoptosis, or immune response.
Comparison with Similar Compounds
Similar Compounds
- 1-Adamantan-1-yl-3-[2-(4-ethyl phenoxy)ethyl]thiourea
- 1-[1-(Adamantan-1-yl)ethyl]-3-(4-methoxybenzyl)thiourea
- 3-[1-(Adamantan-1-yl)ethyl]-1-ethyl-1-(2-methyl-2-propanyl)thiourea
Uniqueness
3-[1-(ADAMANTAN-1-YL)ETHYL]-1-[2-(4-SULFAMOYLPHENYL)ETHYL]THIOUREA is unique due to the presence of both the adamantane and sulfamoylphenyl groups, which confer distinct chemical and biological properties. This combination is not commonly found in other similar compounds, making it a valuable molecule for research and development.
Properties
IUPAC Name |
1-[1-(1-adamantyl)ethyl]-3-[2-(4-sulfamoylphenyl)ethyl]thiourea | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2S2/c1-14(21-11-16-8-17(12-21)10-18(9-16)13-21)24-20(27)23-7-6-15-2-4-19(5-3-15)28(22,25)26/h2-5,14,16-18H,6-13H2,1H3,(H2,22,25,26)(H2,23,24,27) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UZWMEPAAOKHWGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=S)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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